2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2092798-18-8
VCID: VC3146514
InChI: InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-3-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3
SMILES: CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl
Molecular Formula: C9H13ClF3NO2
Molecular Weight: 259.65 g/mol

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

CAS No.: 2092798-18-8

Cat. No.: VC3146514

Molecular Formula: C9H13ClF3NO2

Molecular Weight: 259.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one - 2092798-18-8

Specification

CAS No. 2092798-18-8
Molecular Formula C9H13ClF3NO2
Molecular Weight 259.65 g/mol
IUPAC Name 2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Standard InChI InChI=1S/C9H13ClF3NO2/c1-6(10)7(15)14-4-3-8(5-14,16-2)9(11,12)13/h6H,3-5H2,1-2H3
Standard InChI Key UGRLLQUBSOEQSF-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl
Canonical SMILES CC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is characterized by a pyrrolidine ring with two key substituents at the 3-position: a methoxy group and a trifluoromethyl group. The nitrogen of the pyrrolidine ring is connected to a 2-chloro-propan-1-one moiety. This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one can be estimated based on its structural features and comparison with similar compounds:

PropertyValueBasis for Determination
Molecular FormulaC9H13ClF3NO2Structural analysis
Molecular Weight259.65 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar pyrrolidine derivatives
LogP~1.2-1.5Estimated from structural components
SolubilitySoluble in organic solvents; limited water solubilityBased on functional groups
Melting PointLikely between 80-120°CEstimated from similar structures

The trifluoromethyl group significantly influences the compound's properties by enhancing lipophilicity and metabolic stability, while the methoxy group contributes to its electronic properties and potential hydrogen bonding interactions .

Synthetic Methodology

Key Reaction Parameters

The success of the synthesis would depend on carefully controlled reaction parameters:

ParameterOptimal ConditionsImpact on Synthesis
Temperature0-20°C for methoxylation; room temperature for acylationControls selectivity and minimizes side reactions
SolventMethanol for methoxylation; dichloromethane or THF for acylationInfluences solubility and reaction kinetics
Reaction Time16-18 hoursEnsures complete conversion
BaseSodium methoxide (for methoxylation); triethylamine (for acylation)Captures released HCl and catalyzes the reaction

The purification would likely involve column chromatography using silica gel with ethyl acetate in hexanes as the eluent, similar to methods reported for related compounds .

Chemical Reactivity Profile

Functional Group Reactivity

The compound contains several reactive centers that determine its chemical behavior:

  • The chlorine at the 2-position of the propan-1-one moiety is susceptible to nucleophilic substitution

  • The carbonyl group can undergo various transformations including reduction and nucleophilic addition

  • The methoxy group could be cleaved under acidic conditions

  • The trifluoromethyl group provides metabolic stability but influences the electronic properties of nearby groups

Predicted Reaction Pathways

Based on its structure, the following reactions can be anticipated:

Reaction TypeReagentsExpected ProductsReaction Conditions
Nucleophilic SubstitutionAmines, thiols, alkoxidesAmino, thio, or alkoxy derivativesRoom temperature to reflux, polar solvents
ReductionNaBH4, LiAlH4Alcohol derivatives0°C to room temperature, THF or methanol
HydrolysisAqueous acid or baseCarboxylic acid derivativesReflux conditions
EliminationStrong basesUnsaturated derivativesElevated temperatures

The reactivity patterns would be similar to those observed in other trifluoromethyl-containing compounds, where the electron-withdrawing nature of the CF3 group enhances the electrophilicity of adjacent centers .

Structural Analogs and Comparative Analysis

Related Compounds

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one belongs to a family of structurally related compounds that share key features:

CompoundStructural RelationshipKey Differences
2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-oneHomologContains an additional CH2 group in the acyl chain
2-Chloro-4-methoxy-3-(trifluoromethyl)pyridineContains similar functional groupsPyridine core instead of pyrrolidine; different arrangement of substituents
Synthetic cathinonesFunctional similarityDifferent core structure; similar substitution patterns in some cases

The structural similarities with these compounds suggest potential parallels in reactivity and applications .

Structure-Property Relationships

Comparing the target compound with its structural analogs reveals important structure-property relationships:

PropertyTarget CompoundButan-1-one AnalogEffect of Structural Difference
Molecular Weight259.65 g/mol273.68 g/molThe butan-1-one analog has a slightly higher molecular weight due to the additional CH2 group
LipophilicityModerateHigherThe additional CH2 group in the butan-1-one analog increases lipophilicity
Steric HindranceModerateGreaterThe larger acyl chain in the butan-1-one analog creates more steric bulk
Metabolic StabilityHighHighBoth compounds likely exhibit high metabolic stability due to the trifluoromethyl group

These differences, though subtle, could significantly impact the compounds' biological activities and applications in medicinal chemistry.

Analytical Characterization

Spectroscopic Identification

The following spectroscopic techniques would be valuable for characterizing 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the pyrrolidine ring protons (δ 1.8-3.5 ppm), methoxy protons (δ 3.2-3.4 ppm), and the propan-1-one moiety (δ 1.2-4.5 ppm)

    • 13C NMR would feature signals for the carbonyl carbon (δ 168-172 ppm), the carbon bearing the chlorine (δ 50-55 ppm), and the quaternary carbon bearing the trifluoromethyl group (δ 120-125 ppm)

    • 19F NMR would show a characteristic signal for the trifluoromethyl group (δ -60 to -70 ppm)

  • Mass Spectrometry:

    • The molecular ion peak would appear at m/z 259/261 (with chlorine isotope pattern)

    • Characteristic fragmentation patterns would include loss of the chlorine atom, the methoxy group, and the trifluoromethyl group

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be applicable:

TechniqueConditionsApplication
HPLCC18 column, acetonitrile/water gradientPurity analysis, preparative separation
GC-MSDB-5 column, temperature program from 50-280°CIdentification, quantification
TLCSilica gel, ethyl acetate/hexanes (1:4)Reaction monitoring, preliminary purity assessment

These analytical methods would provide comprehensive characterization of the compound's identity, purity, and structural features.

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